molecular formula C21H18ClN3S B2423635 (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683257-94-5

(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No. B2423635
CAS RN: 683257-94-5
M. Wt: 379.91
InChI Key: AFYFNWSHUQTHKG-GZTJUZNOSA-N
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Description

(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C21H18ClN3S and its molecular weight is 379.91. The purity is usually 95%.
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Scientific Research Applications

Chemical Reduction and Structural Analysis

A study by Frolov et al. (2005) explored the chemical reduction of compounds structurally related to (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile. They investigated the reduction of similar acrylonitriles with lithium aluminum hydride, leading to derivatives of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene. This research contributes to understanding the chemical behavior and potential applications of such compounds in organic synthesis and structural analysis (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).

Antimicrobial Activity

A study conducted by Kubba and Rahim (2018) synthesized and characterized 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives, which have structural similarities to the compound . They investigated the antimicrobial activity of these derivatives against various bacterial and fungal strains, observing moderate antibacterial and high antifungal activities. This research indicates the potential of thiazole derivatives as antimicrobial agents (Kubba & Rahim, 2018).

Synthesis and Application in Heterocyclic Systems

Another study by Milinkevich, Ye, and Kurth (2008) explored the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione. This research demonstrates the potential of using thiazole derivatives in creating diverse heterocyclic systems, which can have various applications in pharmaceuticals and material science (Milinkevich, Ye, & Kurth, 2008).

Anti-Inflammatory Activity

A paper by Suh, Yum, Cheon, and Cho (2012) evaluated the anti-inflammatory activity of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, closely related to the compound . They found that these thiazole compounds inhibit 5-lipoxygenase, an enzyme involved in inflammatory diseases, suggesting their potential use in treating conditions like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).

Quantum Chemical and Molecular Dynamics Studies

Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole derivatives, including those structurally related to the compound of interest. Their study aimed to predict the corrosion inhibition performances of these molecules, contributing to the understanding of their potential applications in material science and engineering (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3S/c1-13-4-6-16(8-15(13)3)20-12-26-21(25-20)17(10-23)11-24-19-9-18(22)7-5-14(19)2/h4-9,11-12,24H,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYFNWSHUQTHKG-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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